molecular formula C15H16N4O5 B066611 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 166115-66-8

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B066611
CAS No.: 166115-66-8
M. Wt: 332.31 g/mol
InChI Key: LZUMGKOBTSCLDJ-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzodioxin ring fused with a carboxamide group and a pyrimidinyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzodioxin derivative with a suitable amine.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group is attached via a nucleophilic substitution reaction, where the amino group of the pyrimidine reacts with the carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in disease pathways, such as cholinesterase in Alzheimer’s disease.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the pyrimidinyl moiety.

    N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide: A compound with a thiophene ring instead of the benzodioxin ring.

Uniqueness

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is unique due to its combination of the benzodioxin ring and the pyrimidinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

166115-66-8

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H16N4O5/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-23-8-5-3-4-6-9(8)24-10/h3-6,10H,7,16H2,1-2H3,(H,17,20)

InChI Key

LZUMGKOBTSCLDJ-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N

Synonyms

1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-dihydro-

Origin of Product

United States

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